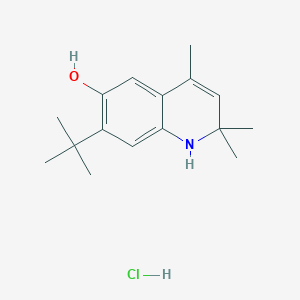
7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride, also known as TBHQ, is a synthetic antioxidant that is commonly used in the food industry to prevent oxidative deterioration of food products. It is a white crystalline powder that is soluble in water and ethanol. TBHQ has been extensively studied for its chemical and biological properties, and its use in various fields has been explored.
Mechanism of Action
7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also activates antioxidant enzymes and upregulates the expression of genes involved in antioxidant defense. 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has also been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, glucose homeostasis, and immune function. It has also been shown to have a protective effect against oxidative stress-induced cell death and apoptosis. 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has been shown to have a low toxicity profile and is generally considered safe for human consumption.
Advantages and Limitations for Lab Experiments
7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. It can be easily incorporated into cell culture media and animal feed, and its effects can be easily measured using various biochemical and molecular techniques. However, 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has some limitations, including its potential interference with other cellular processes and its potential to induce oxidative stress at high concentrations.
Future Directions
There are several future directions for the study of 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride, including its potential use as a therapeutic agent for various diseases, its mechanism of action in different cell types, and its interaction with other cellular processes. Further studies are needed to determine the optimal dose and duration of 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride treatment and to evaluate its long-term safety and efficacy. The development of new 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride derivatives with improved antioxidant properties and reduced toxicity is also an area of active research.
Synthesis Methods
7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride is synthesized by the reaction of p-cresol and isobutylene in the presence of sulfuric acid. The resulting product is then purified by distillation and recrystallization to obtain the final product. The synthesis of 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride is a well-established process, and its purity and quality can be controlled by various analytical techniques.
Scientific Research Applications
7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has been extensively studied for its antioxidant properties and its potential use in various fields. It has been shown to have a protective effect against oxidative stress and inflammation in various cell types. 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
7-tert-butyl-2,2,4-trimethyl-1H-quinolin-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-10-9-16(5,6)17-13-8-12(15(2,3)4)14(18)7-11(10)13;/h7-9,17-18H,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLUZFXQHKLDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC(=C(C=C12)O)C(C)(C)C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6097870 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5113076.png)
![N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine](/img/structure/B5113080.png)
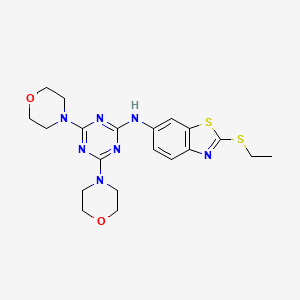
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5113087.png)
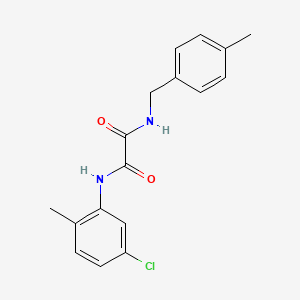
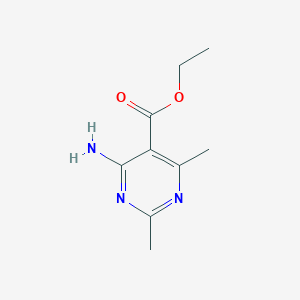
![N-(5-chloro-2-hydroxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5113101.png)
![1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5113109.png)
![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5113117.png)
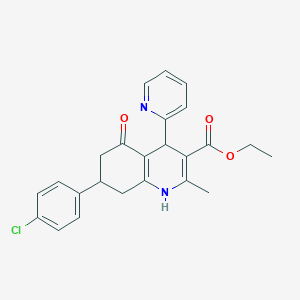
![3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5113142.png)
![N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B5113148.png)
![ethyl 4-[5-(3-chloro-2-methylphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5113187.png)
![2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5113188.png)